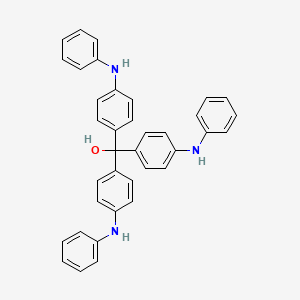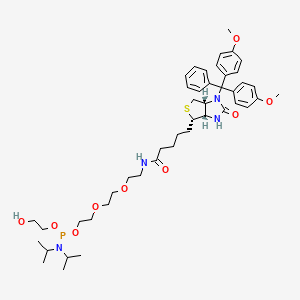
Dmt-biotin-teg-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmt-biotin-teg-phosphoramidite is a specialized reagent used in the synthesis of oligonucleotides. It incorporates a biotin label at the 3’ or 5’ terminus of an oligonucleotide, which is essential for various molecular biology applications. The compound contains a dimethoxytrityl (DMT) group, a biotin moiety, and a triethylene glycol (TEG) spacer, which helps in reducing steric hindrance during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-biotin-teg-phosphoramidite involves several steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and coupled with an amino group to form a biotinylated intermediate.
Attachment of the TEG Spacer: The biotinylated intermediate is then reacted with triethylene glycol to introduce the TEG spacer.
Incorporation of the DMT Group: The final step involves the addition of the DMT group to the biotinylated TEG intermediate, forming the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, TEG, and DMT reagents are used.
Analyse Chemischer Reaktionen
Types of Reactions
Dmt-biotin-teg-phosphoramidite undergoes several types of chemical reactions:
Coupling Reactions: It couples with oligonucleotides during solid-phase synthesis.
Deprotection Reactions: The DMT group is removed during the synthesis process to facilitate purification.
Common Reagents and Conditions
Coupling Reagents: Anhydrous acetonitrile is commonly used as a solvent.
Deprotection Reagents: Diethylamine in acetonitrile is used to remove cyanoethyl protecting groups.
Major Products Formed
The major product formed from these reactions is a biotinylated oligonucleotide, which can be used in various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
Dmt-biotin-teg-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical analyses.
Biology: Essential for labeling oligonucleotides in genomic research and molecular diagnostics.
Medicine: Used in the development of diagnostic probes and therapeutic agents.
Wirkmechanismus
Dmt-biotin-teg-phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides. The biotin moiety binds strongly to streptavidin or avidin, allowing for the detection, purification, and immobilization of biotinylated molecules. The TEG spacer reduces steric hindrance, enhancing the efficiency of the labeling process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-dT Phosphoramidite: Contains a biotin label and a DMT group but lacks the TEG spacer.
Biotin-CE Phosphoramidite: Similar to Dmt-biotin-teg-phosphoramidite but with a different spacer arm
Uniqueness
This compound is unique due to its TEG spacer, which minimizes steric hindrance and enhances the efficiency of biotinylation. This makes it particularly useful for applications requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C45H65N4O9PS |
|---|---|
Molekulargewicht |
869.1 g/mol |
IUPAC-Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[[di(propan-2-yl)amino]-(2-hydroxyethoxy)phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C45H65N4O9PS/c1-33(2)49(34(3)4)59(57-27-25-50)58-31-30-56-29-28-55-26-24-46-42(51)15-11-10-14-41-43-40(32-60-41)48(44(52)47-43)45(35-12-8-7-9-13-35,36-16-20-38(53-5)21-17-36)37-18-22-39(54-6)23-19-37/h7-9,12-13,16-23,33-34,40-41,43,50H,10-11,14-15,24-32H2,1-6H3,(H,46,51)(H,47,52)/t40-,41-,43-,59?/m0/s1 |
InChI-Schlüssel |
ZDMRMMPCNVTLCW-YNAHZDLCSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
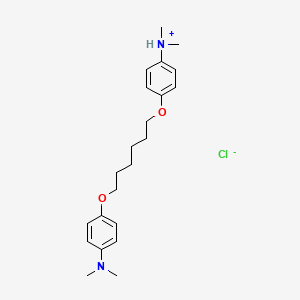
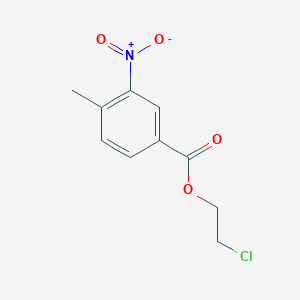
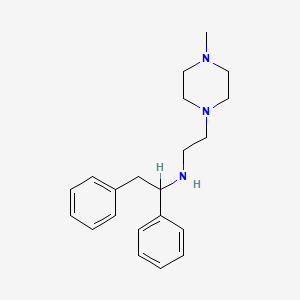
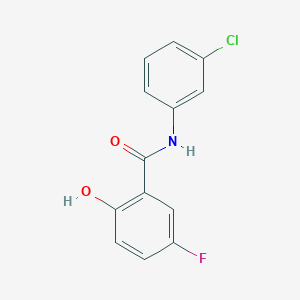
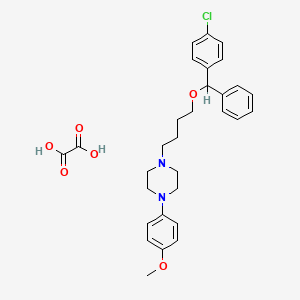
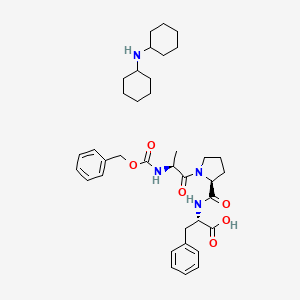

![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)


